molecular formula C14H18N2O2S B053115 Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- CAS No. 120164-62-7

Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl-

Cat. No. B053115
M. Wt: 278.37 g/mol
InChI Key: WBIYGYSUPYURMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- is a chemical compound with potential applications in scientific research. It is a derivative of benzothiazole, which is a heterocyclic compound that has been widely studied for its various biological activities. Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- has been synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- is not fully understood. However, it has been suggested that its biological activities are related to its ability to scavenge free radicals and inhibit inflammation. It has also been proposed that it may interact with metal ions and modulate their biological functions.

Biochemical And Physiological Effects

Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- has been found to exhibit interesting biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Furthermore, it has been used as a fluorescent probe for detecting metal ions such as copper and zinc in biological samples.

Advantages And Limitations For Lab Experiments

Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under different conditions. It has also been shown to have low toxicity in vitro and in vivo. However, its solubility in water is limited, which may limit its applications in certain experiments.

Future Directions

There are several future directions for the research on Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl-. One direction is to further investigate its mechanism of action and its interactions with metal ions. Another direction is to explore its potential applications in catalysis and material science. Furthermore, it may be interesting to study its effects on different types of cancer cells and its potential as a therapeutic agent. Finally, it may be worthwhile to develop new synthetic methods for Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- that could improve its solubility and increase its yield.

Synthesis Methods

Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- can be synthesized using different methods. One of the most common methods is the reaction between 6-hydroxy-4,5,7-trimethyl-2-benzothiazolylamine and 2-bromo-N-methylpropanamide in the presence of a base such as potassium carbonate. The reaction yields Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- as a white solid with a yield of around 50%.

Scientific Research Applications

Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- has potential applications in scientific research. It has been found to exhibit interesting biological activities such as antioxidant, anti-inflammatory, and antitumor effects. It has also been shown to have potential as a fluorescent probe for detecting metal ions such as copper and zinc. Furthermore, it has been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and material science.

properties

CAS RN

120164-62-7

Product Name

Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl-

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide

InChI

InChI=1S/C14H18N2O2S/c1-6(2)13(18)16-14-15-10-7(3)8(4)11(17)9(5)12(10)19-14/h6,17H,1-5H3,(H,15,16,18)

InChI Key

WBIYGYSUPYURMC-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C(C)C)C)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C(C)C)C)O)C

synonyms

Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl-

Origin of Product

United States

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